Acetic acid, 2,2-difluoro-, 3-chloropropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is a chemical compound with the molecular formula C5H7ClF2O2. This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid molecule are replaced by fluorine and chlorine atoms. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 3-chloropropyl ester typically involves the esterification of 2,2-difluoroacetic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the ester.
Hydrolysis: Acidic or basic conditions are used, with sulfuric acid or sodium hydroxide as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include substituted esters and corresponding nucleophiles.
Hydrolysis: Products are 2,2-difluoroacetic acid and 3-chloropropanol.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into the compound’s potential as a prodrug for delivering active pharmaceutical ingredients is ongoing. Its ester bond can be hydrolyzed in vivo to release the active drug.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of acetic acid, 2,2-difluoro-, 3-chloropropyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond is susceptible to hydrolysis by esterases, leading to the release of 2,2-difluoroacetic acid and 3-chloropropanol.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s chemical properties and reactivity.
Oxidation and Reduction: The compound can undergo redox reactions, affecting its oxidation state and functional groups.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2,2-difluoro-, methyl ester: Similar in structure but with a methyl group instead of a 3-chloropropyl group.
Acetic acid, 2,2,2-trifluoro-, ethyl ester: Contains an additional fluorine atom and an ethyl group.
Acetic acid, 2-chloro-, 3-chloropropyl ester: Similar but lacks the fluorine atoms.
Uniqueness
Acetic acid, 2,2-difluoro-, 3-chloropropyl ester is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
1378832-20-2 |
---|---|
Molecular Formula |
C5H7ClF2O2 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
3-chloropropyl 2,2-difluoroacetate |
InChI |
InChI=1S/C5H7ClF2O2/c6-2-1-3-10-5(9)4(7)8/h4H,1-3H2 |
InChI Key |
AGARSLQLPVWQTK-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.